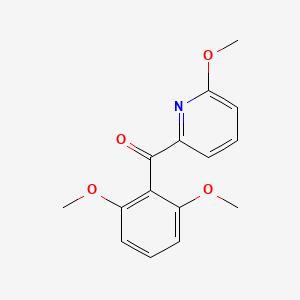

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine involves several steps. One common approach is the esterification of 2,6-dimethoxybenzoic acid (1) with absolute ethanol in the presence of an acid catalyst. This reaction yields ethyl 2,6-dimethoxybenzoate (2) as an intermediate. The structure of the resulting compound can be confirmed using spectroscopic data and single-crystal X-ray diffraction studies .

Molecular Structure Analysis

The molecular structure of 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine consists of a pyridine ring fused with a 2,6-dimethoxybenzoyl group and a methoxy group. The precise arrangement of atoms and bond angles can be visualized using computational models or X-ray crystallography data .

Aplicaciones Científicas De Investigación

1. Antioxidant and Antibacterial Activities

- Summary of Application: Benzamide compounds, which are similar to the compound you mentioned, have been synthesized and analyzed for their antioxidant and antibacterial activities .

- Methods of Application: The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds also demonstrated in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2. Enzymatic Catalysis

- Summary of Application: 2,6-Dimethoxyphenol (DMP), a compound similar to the one you mentioned, has been used as a substrate in the determination of laccase activity .

- Methods of Application: Studies were conducted on Rhus laccase (RL) and immobilized Rhus laccase (IRL)-catalyzed oxidation reactions of 2,6-dimethoxyphenol in water-organic solvent systems .

- Results: Only one product, 3,3′,5,5′-tetramethoxy-1,1′biphenyl-4,4′-diol (TMBP), was produced by RL catalysis, and it was thoroughly characterized by FT-IR, NMR, GC-MS, etc .

3. Synthesis of Other Compounds

- Summary of Application: 2,6-Dimethoxybenzoyl Chloride, a compound similar to the one you mentioned, is often used in the synthesis of other organic compounds .

- Methods of Application: The specific methods of application can vary widely depending on the target compound. Generally, 2,6-Dimethoxybenzoyl Chloride can react with various nucleophiles to form new bonds .

- Results: The results can vary widely depending on the specific reaction conditions and the nucleophile used .

4. Production of Benzyl Esters

- Summary of Application: Benzyl-2,6-dimethoxybenzoate, a compound similar to the one you mentioned, is a type of benzyl ester .

- Methods of Application: Benzyl esters are typically synthesized through the reaction of a carboxylic acid (or its derivatives) with benzyl alcohol, often using a catalyst .

- Results: The product is a benzyl ester, which can have various applications depending on its specific structure .

5. Chemical Synthesis

- Summary of Application: 2,6-Dimethoxybenzoyl Chloride, a compound similar to the one you mentioned, is often used in the synthesis of other organic compounds .

- Methods of Application: The specific methods of application can vary widely depending on the target compound. Generally, 2,6-Dimethoxybenzoyl Chloride can react with various nucleophiles to form new bonds .

- Results: The results can vary widely depending on the specific reaction conditions and the nucleophile used .

6. Production of Pharmaceuticals

- Summary of Application: Benzoyl chloride compounds, similar to the one you mentioned, are often used in the production of pharmaceuticals .

- Methods of Application: The specific methods of application can vary widely depending on the target pharmaceutical. Generally, benzoyl chloride compounds can react with various nucleophiles to form new bonds .

- Results: The results can vary widely depending on the specific reaction conditions and the nucleophile used .

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers should handle 2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Consult safety data sheets (SDS) for specific hazard information .

Propiedades

IUPAC Name |

(2,6-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-18-11-7-5-8-12(19-2)14(11)15(17)10-6-4-9-13(16-10)20-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMXVQYJSCIWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C2=NC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethoxybenzoyl)-6-methoxypyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Phenoxyethyl)piperidin-4-yl]methanol](/img/structure/B1421456.png)

![2-[(2-Cyclohexylethyl)amino]acetamide](/img/structure/B1421463.png)

![[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B1421464.png)

![6-[(Difluoromethyl)sulfanyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B1421467.png)

![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)

![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)